![molecular formula C18H31NO4 B10820405 12-NO2-Cla](/img/no-structure.png)
12-NO2-Cla
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(E),11(E)-12-nitro Conjugated Linoleic Acid is a nitrated derivative of conjugated linoleic acid. Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid, a polyunsaturated omega-6 fatty acid. The nitration of conjugated linoleic acid introduces a nitro group into the molecule, which can significantly alter its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(E),11(E)-12-nitro Conjugated Linoleic Acid typically involves the nitration of conjugated linoleic acid. This can be achieved through various methods, including:
Acidified Nitrite Method: Conjugated linoleic acid is exposed to acidified nitrite, which facilitates the nitration process.
Peroxynitrite Method: Conjugated linoleic acid is treated with peroxynitrite, a reactive nitrogen species, to introduce the nitro group.
Gaseous Nitrogen Dioxide Method: Conjugated linoleic acid is exposed to gaseous nitrogen dioxide, resulting in nitration.
Myeloperoxidase Method: The combined action of myeloperoxidase, hydrogen peroxide, and nitrite can also be used to nitrate conjugated linoleic acid.
Industrial Production Methods: Industrial production of 9(E),11(E)-12-nitro Conjugated Linoleic Acid may involve large-scale nitration processes using the methods mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: 9(E),11(E)-12-nitro Conjugated Linoleic Acid can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro group in 9(E),11(E)-12-nitro Conjugated Linoleic Acid can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Various oxidized derivatives of 9(E),11(E)-12-nitro Conjugated Linoleic Acid.
Reduction Products: 9(E),11(E)-12-amino Conjugated Linoleic Acid.
Substitution Products: Derivatives with different functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
9(E),11(E)-12-nitro Conjugated Linoleic Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study nitration reactions and the behavior of nitro fatty acids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of functional foods and nutraceuticals due to its potential health benefits.
Wirkmechanismus
The mechanism of action of 9(E),11(E)-12-nitro Conjugated Linoleic Acid involves its interaction with various molecular targets and pathways. The nitro group can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, it can inhibit the activity of pro-inflammatory enzymes and activate anti-inflammatory pathways, contributing to its potential anti-inflammatory effects .
Similar Compounds:
9(E),11(E)-Conjugated Linoleic Acid: The parent compound without the nitro group.
9(Z),11(E)-Conjugated Linoleic Acid: A geometric isomer with different double bond configurations.
10(E),12(Z)-Conjugated Linoleic Acid: Another geometric isomer with different double bond configurations.
Uniqueness: 9(E),11(E)-12-nitro Conjugated Linoleic Acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its non-nitrated counterparts. The nitro group can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H31NO4 |
---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(9E,11E)-12-nitrooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,15H,2-8,10-11,13-14,16H2,1H3,(H,20,21)/b12-9+,17-15+ |
InChI-Schlüssel |
ONJKKOVKZYVSIB-VAOWDNLSSA-N |
Isomerische SMILES |
CCCCCC/C(=C\C=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCC(=CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.